molecular formula C11H6Cl2N4 B1597373 4-Chloro-1-(4-chlorophenyl)-1h-pyrazolo[3,4-d]pyrimidine CAS No. 5334-59-8

4-Chloro-1-(4-chlorophenyl)-1h-pyrazolo[3,4-d]pyrimidine

Cat. No.: B1597373
CAS No.: 5334-59-8
M. Wt: 265.09 g/mol
InChI Key: PVDCVYNCXXQMPX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • $$^1$$H NMR (DMSO-d$$_6$$):

    • δ 7.56 (d, J = 9.0 Hz, 2H, ArH C3',5')
    • δ 8.22 (d, J = 9.0 Hz, 2H, ArH C2',6')
    • δ 8.36 (s, 1H, C6-H).
  • $$^13$$C NMR :

    • Peaks at δ 148.6 (C4), 152.9 (C2), and 155.7 ppm (C6) confirm the pyrazolo[3,4-d]pyrimidine core.

Infrared (IR) Spectroscopy

  • Strong absorption at 745 cm$$^{-1}$$ (C-Cl stretch).
  • Peaks at 1589 cm$$^{-1}$$ (C=N) and 3121 cm$$^{-1}$$ (aromatic C-H).

Mass Spectrometry (MS)

  • ESI-MS : m/z 265.1 [M+H]$$^+$$.

X-ray Diffraction Analysis of Molecular Packing

The crystal structure is stabilized by intermolecular C–H⋯N hydrogen bonds (2.858–2.885 Å) forming infinite chains along the a-axis (Figure 2). Additional C–H⋯π interactions (3.42 Å) between chlorophenyl rings enhance lattice stability. The packing diagram reveals a herringbone arrangement with no π-stacking interactions.

Interaction Type Distance (Å)
N–H⋯N (helical chains) 2.858–2.885
C–H⋯π (phenyl rings) 3.42

Figure 2. Molecular packing showing helical hydrogen-bonded chains (blue dashed lines) and C–H⋯π interactions (green dashed lines).

Properties

IUPAC Name

4-chloro-1-(4-chlorophenyl)pyrazolo[3,4-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6Cl2N4/c12-7-1-3-8(4-2-7)17-11-9(5-16-17)10(13)14-6-15-11/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVDCVYNCXXQMPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N2C3=C(C=N2)C(=NC=N3)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6Cl2N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50277280
Record name 4-Chloro-1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50277280
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5334-59-8
Record name 5334-59-8
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1442
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-Chloro-1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50277280
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5334-59-8
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Stepwise Synthesis

Step Reactants Reaction Conditions Product Notes
1 4-Chlorobenzaldehyde + Hydrazine hydrate Reflux in ethanol, 80–90°C, 2–3 hours 4-Chlorophenylhydrazine Formation of hydrazine intermediate
2 4-Chlorophenylhydrazine + Ethyl acetoacetate Reflux in ethanol, 80°C, 3 hours Pyrazolone derivative Cyclization to pyrazolone ring
3 Pyrazolone derivative + Formamide Acidic medium (e.g., HCl), 120°C, 4 hours 4-Chloro-1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidine Final cyclization to heterocyclic core

Optimization of Reaction Parameters

  • Temperature: Maintaining 80–100°C during initial steps ensures efficient intermediate formation without decomposition.
  • Reaction Time: 2–4 hours per step balances conversion and minimizes side reactions.
  • Solvents: Ethanol or ethanol/DMF mixtures are commonly used for solubility and reaction control.
  • Purification: Column chromatography on silica gel with ethyl acetate/hexane eluents yields product purity above 95%.

Industrial Scale Considerations

Industrial synthesis adapts the above route with:

  • Use of continuous flow reactors to improve heat and mass transfer.
  • Catalyst selection to enhance cyclization efficiency.
  • Solvent recycling and waste minimization for environmental compliance.
  • Strict control of stoichiometry and reaction monitoring to maximize yield (typically 70–77%).

Analytical Characterization Techniques

To confirm the structure and purity of the compound, the following techniques are critical:

Technique Key Data Purpose
1H Nuclear Magnetic Resonance (NMR) Aromatic protons at δ 7.4–8.5 ppm; NH proton near δ 6.2 ppm Confirm substitution pattern and ring formation
High-Performance Liquid Chromatography (HPLC) Purity >95% using C18 reverse-phase column Assess product purity and monitor reaction completion
Mass Spectrometry (MS) Molecular ion peak at m/z consistent with 265.09 g/mol Confirm molecular weight and molecular formula

These methods ensure reproducibility and quality control during synthesis.

Research Findings on Synthesis Efficiency and Modifications

  • Yields vary depending on reagent purity and reaction conditions but generally range from 70% to 77%.
  • Structural modifications, such as substitution on the pyrazole or pyrimidine rings, can be introduced via Suzuki coupling or nucleophilic aromatic substitution to enhance biological activity.
  • Crystallographic studies show that the compound has a planar heterocyclic core with bond lengths (C–N) around 1.33–1.37 Å and dihedral angles between aromatic rings approximately 15–25°, important for binding interactions in drug design.

Summary Table of Key Reaction Parameters and Crystallographic Data

Parameter Details
Reagent 2-Chloro-N-(4-chlorobenzyl)acetamide
Solvent Ethanol/DMF (1:1)
Temperature 80°C
Reaction Time 3 hours
Yield 77%
Crystallographic Space Group P-1
C–N Bond Length 1.35 Å
Dihedral Angle 22.5°
R Factor (Refinement) 0.055

Chemical Reactions Analysis

Types of Reactions

4-Chloro-1-(4-chlorophenyl)-1h-pyrazolo[3,4-d]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted pyrazolo[3,4-d]pyrimidine derivatives with potential biological activities.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-Chloro-1-(4-chlorophenyl)-1h-pyrazolo[3,4-d]pyrimidine involves its interaction with specific molecular targets and pathways. It can inhibit the activity of certain enzymes and receptors, leading to its therapeutic effects. For example, it may inhibit kinases involved in cell signaling pathways, thereby exerting anticancer effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine
  • 4-Chloro-5-(4-chlorophenyl)thieno[2,3-d]pyrimidine
  • 4-Aminopyrrolo[2,3-d]pyrimidine

Uniqueness

4-Chloro-1-(4-chlorophenyl)-1h-pyrazolo[3,4-d]pyrimidine is unique due to its specific substitution pattern and the presence of chlorine atoms, which enhance its reactivity and biological activity. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications .

Biological Activity

4-Chloro-1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic potentials, and relevant case studies.

  • IUPAC Name : this compound
  • Molecular Formula : C11H7Cl2N4
  • Molecular Weight : 230.65 g/mol
  • CAS Number : 5334-48-5

Research indicates that this compound functions primarily as an inhibitor of phosphodiesterases (PDEs). In particular, it has shown efficacy against Cryptosporidium parvum, a parasite responsible for severe gastrointestinal diseases. The compound interacts with the CpPDE1 enzyme, which plays a crucial role in the parasite's life cycle and its ability to cause disease .

Biological Activity Overview

The compound exhibits a range of biological activities:

  • Antiparasitic Activity : Demonstrated effectiveness against C. parvum and C. hominis, with lead compounds showing EC50 values below 1 µM .
  • Anti-inflammatory Properties : Related pyrazolopyrimidine derivatives have been reported to exhibit anti-inflammatory effects, making them potential candidates for treating inflammatory diseases .
  • Anticancer Potential : Some studies suggest that pyrazolo[3,4-d]pyrimidines may possess anticancer properties by targeting specific signaling pathways involved in tumor growth .

Case Study 1: Anticryptosporidial Efficacy

A study screened various compounds for their ability to inhibit C. parvum. The findings revealed that this compound effectively inhibited the PDE activity essential for the parasite's survival. The compound was noted for its rapid action and minimal off-target effects, highlighting its potential as a therapeutic agent against cryptosporidiosis .

Case Study 2: Anti-inflammatory Activity

In another study focusing on the synthesis of pyrazolopyrimidine derivatives, several compounds were evaluated for their anti-inflammatory activity. Notably, some derivatives exhibited IC50 values comparable to established anti-inflammatory drugs like diclofenac, indicating significant therapeutic potential .

Data Table: Biological Activities of this compound

Biological ActivityMechanism of ActionEC50/IC50 ValuesReference
AntiparasiticInhibition of CpPDE1< 1 µM
Anti-inflammatoryCOX inhibitionIC50 ~ 60 µg/mL
AnticancerTargeting tumor growth pathwaysVaries by subtype

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for 4-Chloro-1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidine, and how are yields optimized?

  • Methodological Answer : The compound is typically synthesized via cyclocondensation reactions. For example, derivatives of pyrazolo[3,4-d]pyrimidine are prepared by reacting hydrazine derivatives with α-chloroacetamides or 2-chloro-1-(4-arylpiperazine-1-yl)ethanones under reflux conditions in ethanol or DMF. Yields (e.g., 70–77%) can be optimized by controlling reaction time (2–4 hours), temperature (80–100°C), and stoichiometric ratios of reagents . Purification often involves column chromatography using silica gel and eluents like ethyl acetate/hexane mixtures.

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key data should be prioritized?

  • Methodological Answer :

  • 1H NMR : Focus on aromatic proton signals (δ 7.4–8.5 ppm) and NH peaks (δ ~6.2 ppm) to confirm substitution patterns .
  • HPLC : Validate purity (>95%) using reverse-phase C18 columns with acetonitrile/water mobile phases .
  • Mass Spectrometry : Confirm molecular weight (e.g., 247–357 g/mol) via ESI-MS or MALDI-TOF .

Q. What safety protocols are essential when handling this compound in laboratory settings?

  • Methodological Answer :

  • Use PPE (gloves, lab coat, goggles) to avoid skin/eye contact.
  • Conduct reactions in fume hoods due to potential release of toxic gases (e.g., HCl).
  • Dispose of waste via certified chemical disposal services to prevent environmental contamination .

Advanced Research Questions

Q. How can structural modifications of this compound enhance its biological activity, and what functional groups are most impactful?

  • Methodological Answer : Introduce substituents at the pyrazole or pyrimidine rings to modulate activity. For example:

  • Chlorophenyl groups : Enhance lipophilicity and target binding (e.g., kinase inhibition).
  • Amino or methyl groups : Improve solubility and pharmacokinetics .
  • Synthetic Strategy : Use Suzuki coupling or nucleophilic aromatic substitution to attach groups like trifluoromethyl or methoxy .

Q. What crystallographic data are available for this compound, and how can they inform drug design?

  • Methodological Answer : Single-crystal X-ray diffraction reveals bond lengths (C–N: 1.33–1.37 Å) and dihedral angles between aromatic rings (e.g., 15–25°), critical for modeling binding interactions. Data from analogs (e.g., pyrazolo[3,4-d]pyrimidin-4-ones) show planar heterocyclic cores, suggesting rigidity for target engagement .

Q. How should researchers address contradictory data in biological assays (e.g., varying IC50 values)?

  • Methodological Answer :

  • Control Variables : Standardize assay conditions (pH, temperature, cell lines).
  • Validate Purity : Re-test compounds with HPLC to rule out impurities.
  • Docking Studies : Use computational tools (e.g., AutoDock) to correlate structural features with activity discrepancies .

Q. What strategies improve solubility and bioavailability of this compound for in vivo studies?

  • Methodological Answer :

  • Prodrug Design : Convert chloro groups to hydroxyl or amine moieties via hydrolysis.
  • Formulation : Use co-solvents (PEG 400) or liposomal encapsulation.
  • Salt Formation : Hydrochloride salts (as in step 5 of ) enhance aqueous solubility .

Data Contradiction Analysis

Q. Why do synthetic yields vary significantly across studies, and how can reproducibility be ensured?

  • Methodological Answer : Variations arise from differences in reagent quality (e.g., anhydrous vs. hydrated solvents), catalyst loadings (e.g., Fe(acac)3 in ), or workup methods. Reproducibility requires:

  • Strict anhydrous conditions (e.g., molecular sieves).
  • Detailed reporting of reaction parameters (e.g., ramp rates, stirring speed) .

Methodological Tables

Key Reaction Parameters (From )
Reagent: 2-Chloro-N-(4-chlorobenzyl)acetamide
Solvent: Ethanol/DMF (1:1)
Temperature: 80°C
Time: 3 hours
Yield: 77%
Crystallographic Data (From )
Space Group: P-1
Bond Length (C–N): 1.35 Å
Dihedral Angle: 22.5°
R Factor: 0.055

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Chloro-1-(4-chlorophenyl)-1h-pyrazolo[3,4-d]pyrimidine
Reactant of Route 2
Reactant of Route 2
4-Chloro-1-(4-chlorophenyl)-1h-pyrazolo[3,4-d]pyrimidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.